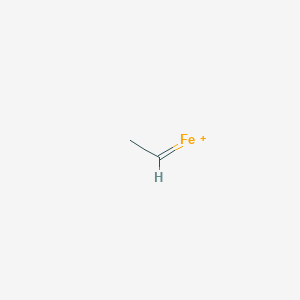
Ethylideneiron(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylideneiron(1+) is a chemical compound with the molecular formula C11H10Fe It is a type of organometallic compound where an ethylidene group is bonded to an iron atom
Vorbereitungsmethoden
The synthesis of ethylideneiron(1+) typically involves the reaction of iron complexes with ethylidene precursors. One common method is the reaction of iron pentacarbonyl with ethylidene derivatives under controlled conditions. The reaction conditions often include specific temperatures, pressures, and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent and efficient production.
Analyse Chemischer Reaktionen
Ethylideneiron(1+) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen, leading to the formation of iron oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced iron complexes.
Substitution: Ethylideneiron(1+) can undergo substitution reactions where the ethylidene group is replaced by other ligands. Common reagents for these reactions include halides and phosphines.
Addition: The compound can participate in addition reactions with various organic and inorganic molecules, forming new organometallic complexes.
Wissenschaftliche Forschungsanwendungen
Ethylideneiron(1+) has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation processes.
Biology: Research is ongoing to explore its potential as a bioinorganic model compound to study iron-containing enzymes and proteins.
Medicine: There is interest in its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Ethylideneiron(1+) is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Wirkmechanismus
The mechanism by which ethylideneiron(1+) exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can coordinate with different ligands, facilitating various chemical transformations. The pathways involved often include electron transfer processes, coordination chemistry, and catalytic cycles that enable the compound to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Ethylideneiron(1+) can be compared with other similar organometallic compounds, such as:
Methylideneiron(1+): Similar in structure but with a methylidene group instead of an ethylidene group.
Ethylidenechromium(1+): Contains chromium instead of iron, leading to different chemical properties and reactivity.
Ethylideneiron(2+): A different oxidation state of iron, which affects its reactivity and applications.
Eigenschaften
CAS-Nummer |
678992-66-0 |
|---|---|
Molekularformel |
C2H4Fe+ |
Molekulargewicht |
83.90 g/mol |
IUPAC-Name |
ethylideneiron(1+) |
InChI |
InChI=1S/C2H4.Fe/c1-2;/h1H,2H3;/q;+1 |
InChI-Schlüssel |
YUDLVYBEURVJEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC=[Fe+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)
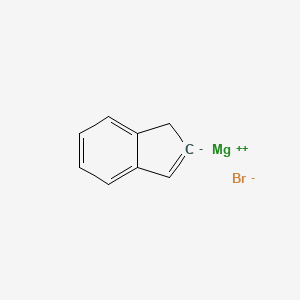
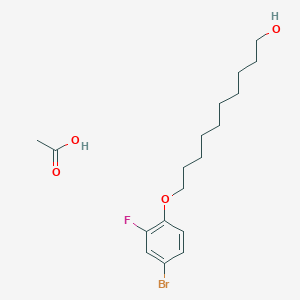
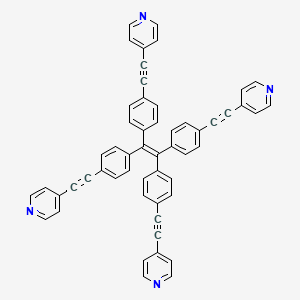
methanone](/img/structure/B12517827.png)
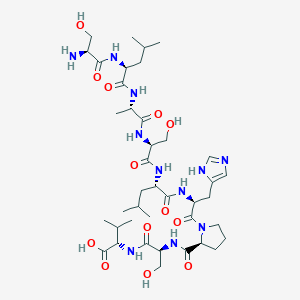

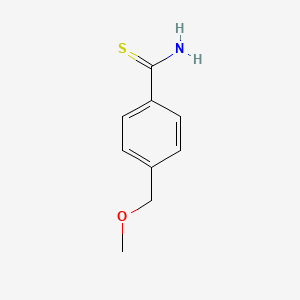
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
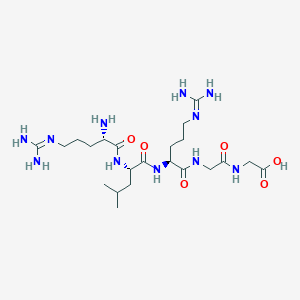
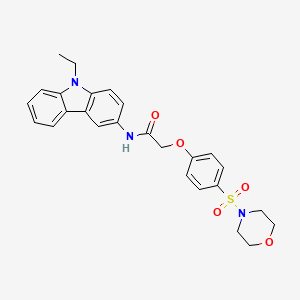
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)
